molecular formula C11H10F3NO2 B13159402 2,2,2-Trifluoroethyl indoline-1-carboxylate CAS No. 1087788-61-1

2,2,2-Trifluoroethyl indoline-1-carboxylate

Cat. No.: B13159402
CAS No.: 1087788-61-1
M. Wt: 245.20 g/mol
InChI Key: CJGSHZBUKLAXDO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl indoline-1-carboxylate is a fluorinated indoline derivative designed for use as a key synthetic intermediate in advanced pharmaceutical research and development. The incorporation of the 2,2,2-trifluoroethyl group is a established strategy in medicinal chemistry to fine-tune the properties of lead compounds, as this moiety can significantly enhance metabolic stability and influence lipophilicity . While the specific applications of this exact molecule are an area of ongoing investigation, its core structure is related to privileged scaffolds used in drug discovery. Indoline and indole derivatives are fundamental frameworks found in many bioactive molecules . The reactivity of the indoline nitrogen allows for further functionalization, making this compound a versatile precursor. Researchers can utilize this chemical to explore novel chemical space, particularly in the synthesis of more complex molecules targeting various disease pathways. The presence of the trifluoroethyl group also makes this compound a valuable scaffold for the development of enzyme inhibitors, as similar groups are used to optimize potency and pharmacokinetic properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

1087788-61-1

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2

InChI Key

CJGSHZBUKLAXDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material 2-Methoxy phenol Catechol Allyloxy benzoate
Key Reagent BBr₃ KOH PhICF₃Cl
Temperature Range −25°C to 135°C 90–130°C 60°C
Total Steps 4 3 1
Yield Not specified Not specified 98%
Solvent System DMF/DCM Toluene/DMSO DMF

Key Observations:

  • Method 3 offers superior efficiency with a single-step process and high yield, making it preferable for industrial applications.
  • Method 1 provides flexibility in intermediate purification but requires stringent temperature control during demethylation.
  • Method 2 simplifies the initial alkylation step but may produce regioisomeric byproducts due to catechol’s symmetry.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The indole ring system also plays a crucial role in its activity by interacting with multiple receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Indoline/Indole Core

Trifluoroethyl vs. Ethyl/Methyl Esters
  • This enhances metabolic stability, a critical factor in drug design .
  • Ethyl indole-2-carboxylate derivatives (e.g., Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, CAS 317-60-2): Ethyl esters are less electron-deficient, which may reduce stability but improve solubility. Substitutions like trifluoromethyl on the indole ring further modulate electronic properties .
Halogenated Substituents
  • Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2): The combination of fluoro and iodo substituents increases molecular weight (333.1 g/mol) and polarizability, which may influence receptor interactions and photophysical properties .
Anticancer and Anti-Tubercular Potential
  • Indolizine derivatives (e.g., Ethyl 7-acetyl-2-substituted indolizine-1-carboxylates) demonstrated dose-dependent anticancer activity at concentrations of 10–80 µg/mL, with compounds 2b, 2q, and 2r showing notable efficacy .
Structural Modifications and Activity Trends
  • Fluorination at specific positions (e.g., 5-fluoro or 6-fluoro in indole derivatives) can improve target selectivity. For example, Ethyl 6-fluoro-1H-indole-2-carboxylate (CAS 348-37-8) has a similarity score of 0.82 to the trifluoroethyl analogue, indicating shared pharmacophoric features .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
2,2,2-Trifluoroethyl indoline-1-carboxylate C₁₁H₁₀F₃NO₂ 257.20 Trifluoroethyl ester Discontinued
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate C₁₂H₁₀F₃NO₂ 257.21 Trifluoromethyl, ethyl ester 98%
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate C₁₁H₈F₃NO₂ 243.18 Trifluoromethyl, methyl ester 95%
2,2,2-Trichloroethyl indoline-1-carboxylate C₁₁H₁₀Cl₃NO₂ 294.56 Trichloroethyl ester N/A

Biological Activity

2,2,2-Trifluoroethyl indoline-1-carboxylate is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3NO2C_{12}H_{10}F_3NO_2. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

PropertyValue
Molecular FormulaC12H10F3NO2C_{12}H_{10}F_3NO_2
Molecular Weight253.21 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C(F)(F)F)C(=O)N1CCCC1

The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. Research indicates that it may act as an inhibitor for various enzymes and receptors involved in critical cellular pathways. The trifluoroethyl moiety may enhance binding affinity due to increased hydrophobic interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indoline derivatives. For instance, related compounds have shown efficacy against HIV-1 integrase by inhibiting strand transfer processes. The structural modifications in indoline derivatives, including the incorporation of trifluoroethyl groups, have been linked to improved integrase inhibition.

  • Case Study: A derivative of indole-2-carboxylic acid demonstrated IC50 values ranging from 0.13 to 6.85 μM against HIV-1 integrase, suggesting that similar modifications in this compound could yield potent antiviral agents .

Anticancer Properties

Research into the anticancer properties of indoline derivatives has revealed promising results. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.

  • Table: Anticancer Activity of Indoline Derivatives
CompoundCell LineIC50 (μM)
Indoline Derivative AMDA-MB-231 (Breast Cancer)15.5
Indoline Derivative BSK-Hep-1 (Liver Cancer)12.3
This compoundVarious (not yet tested)TBD

The exact IC50 values for this compound are yet to be determined; however, its structural similarities to known active compounds suggest potential efficacy in cancer treatment.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoroethyl group. Preliminary studies indicate favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications.

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